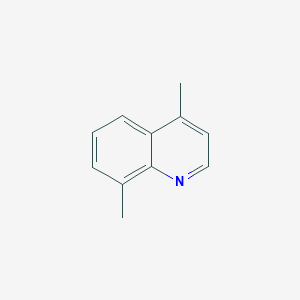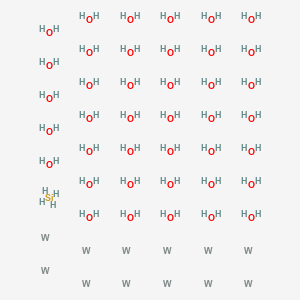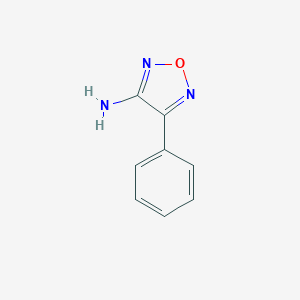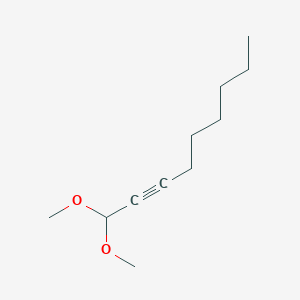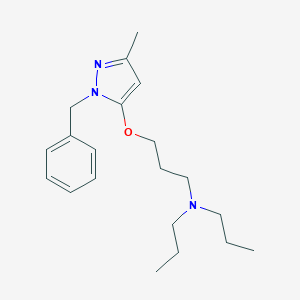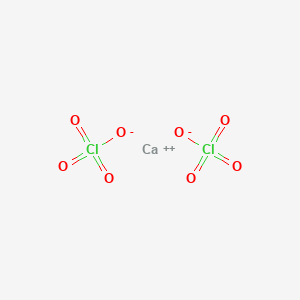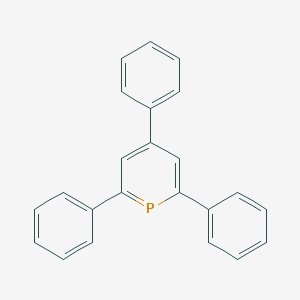
Vanadium sulfide (VS)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium sulfide (VS) is a binary compound of vanadium and sulfur. It is a black solid with a melting point of 1,550 °C and a boiling point of 1,950 °C. VS has been extensively studied in the scientific community due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Vanadium sulfide (VS) has been extensively studied in the scientific community due to its potential applications in various fields. In materials science, Vanadium sulfide (VS) has been used as a catalyst for various chemical reactions, including the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, Vanadium sulfide (VS) has been used as an electrode material for lithium-ion batteries and supercapacitors. In biomedicine, Vanadium sulfide (VS) has been studied for its potential anticancer and antibacterial properties.
Wirkmechanismus
The mechanism of action of Vanadium sulfide (VS) is not fully understood. However, studies have suggested that Vanadium sulfide (VS) may exert its biological effects through the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. ROS are known to cause oxidative damage to cells and tissues, leading to cell death. Inhibition of enzymes can disrupt various cellular processes, leading to cell death.
Biochemische Und Physiologische Effekte
Vanadium sulfide (VS) has been shown to exert various biochemical and physiological effects. In vitro studies have shown that Vanadium sulfide (VS) can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that Vanadium sulfide (VS) can reduce tumor growth in animal models. However, the effects of Vanadium sulfide (VS) on human health are not fully understood, and further research is needed.
Vorteile Und Einschränkungen Für Laborexperimente
Vanadium sulfide (VS) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, Vanadium sulfide (VS) has some limitations for lab experiments. It is highly reactive and can react with moisture and oxygen in the air. It is also toxic and can pose a health hazard if not handled properly.
Zukünftige Richtungen
There are several future directions for research on Vanadium sulfide (VS). In materials science, researchers can explore the use of Vanadium sulfide (VS) as a catalyst for other chemical reactions. In electrochemistry, researchers can investigate the use of Vanadium sulfide (VS) as an electrode material for other types of batteries and supercapacitors. In biomedicine, researchers can further study the potential anticancer and antibacterial properties of Vanadium sulfide (VS) and explore its use as a drug delivery system.
Conclusion
In conclusion, Vanadium sulfide (VS) is a binary compound of vanadium and sulfur that has been extensively studied in the scientific community due to its unique properties and potential applications in various fields. Vanadium sulfide (VS) can be synthesized through various methods, and it has been studied for its potential applications in materials science, electrochemistry, and biomedicine. Vanadium sulfide (VS) exerts its biological effects through the generation of ROS and the inhibition of various enzymes. Further research is needed to fully understand the effects of Vanadium sulfide (VS) on human health and to explore its potential applications in various fields.
Synthesemethoden
Vanadium sulfide (VS) can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and hydrothermal synthesis. Solid-state reaction involves the reaction between vanadium and sulfur powders at high temperatures in an inert atmosphere. Chemical vapor deposition involves the reaction of vanadium and sulfur-containing gases at high temperatures and low pressures. Hydrothermal synthesis involves the reaction of vanadium and sulfur-containing solutions at high temperatures and pressures.
Eigenschaften
CAS-Nummer |
12166-27-7 |
|---|---|
Produktname |
Vanadium sulfide (VS) |
Molekularformel |
SV |
Molekulargewicht |
83.01 g/mol |
IUPAC-Name |
sulfanylidenevanadium |
InChI |
InChI=1S/S.V |
InChI-Schlüssel |
ZFDNHUHPLXMMBR-UHFFFAOYSA-N |
SMILES |
S=[V] |
Kanonische SMILES |
S=[V] |
Andere CAS-Nummern |
12166-27-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



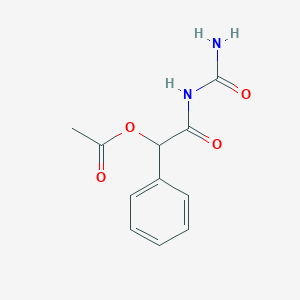
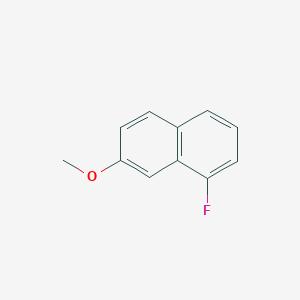
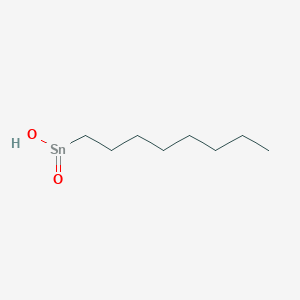
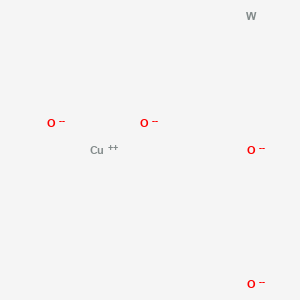

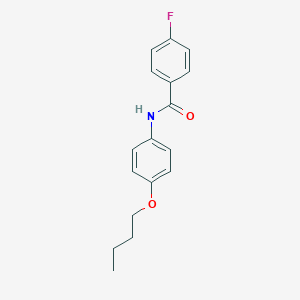
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
